molecular formula C28H40Br2Si B1427023 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole CAS No. 891182-24-4

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole

Cat. No. B1427023
M. Wt: 564.5 g/mol
InChI Key: FPSGCUROGVMFJQ-UHFFFAOYSA-N
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Description

“3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole” is a chemical compound with the CAS Number: 891182-24-4 . It has a molecular weight of 564.52 and its linear formula is C28H40Br2Si .


Molecular Structure Analysis

The molecular structure of “3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole” includes a total of 73 bonds. These consist of 33 non-H bonds, 12 multiple bonds, 14 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It should be stored in a dry environment at room temperature .

Scientific Research Applications

Application in Organic Solar Cells

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole has been utilized in the development of non-fullerene electron acceptors for organic solar cells. A study by Gupta et al. (2015) synthesized a novel acceptor based on dibenzosilole and naphthalenediimide, demonstrating its efficacy in bulk-heterojunction organic solar cells with a power conversion efficiency of 1.16% (Gupta et al., 2015). Similarly, Patil et al. (2015) designed a solution-processable, non-fullerene electron acceptor incorporating dibenzosilole for use in bulk-heterojunction solar cells, achieving a power conversion efficiency of 2.76% (Patil et al., 2015).

Chiral Sensing Applications

In the field of chiral sensing, Dai et al. (2014) utilized a β-diketonate-based polymer incorporating 3,7-dibromo-2,8-dimethoxy-5,5-dioctyl-5H-dibenzo[b,d]silole for enantioselective recognition of amino acid enantiomers. This polymer demonstrated a strong circular dichroism response, highlighting its potential as a chiral probe (Dai et al., 2014).

Role in Photophysical and Electronic Properties

Dibenzo[b,d]silole derivatives, including 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole, contribute significantly to the photophysical and electronic properties of materials. Yamaguchi and Tamao (2005) discussed the critical role of orbital interaction in main group element-containing π-electron systems, such as silole, in determining their unique electronic structures. These materials are considered promising for applications in organic electronics and optoelectronics (Yamaguchi & Tamao, 2005).

Utilization in Hole Transporting Materials

Krishna et al. (2016) synthesized a novel electron-rich small molecule containing silafluorene with dibenzo[b,d]silole core, demonstrating its application as a hole transporting material in perovskite solar cells. This material achieved a power conversion efficiency of approximately 11%, comparable to current state-of-the-art materials (Krishna et al., 2016).

Use in Electron Spin Resonance Studies

The radical anions produced from derivatives of dibenzo[b,d]silole, including 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole, have been studied using electron spin resonance. Sipe and Corey (1976) examined the esr spectra of these radical anions, providing insights into the electron distribution and orbital interactions in these compounds (Sipe & Corey, 1976).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3,7-dibromo-5,5-dioctylbenzo[b][1]benzosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40Br2Si/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)27-21-23(29)15-17-25(27)26-18-16-24(30)22-28(26)31/h15-18,21-22H,3-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSGCUROGVMFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728216
Record name 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole

CAS RN

891182-24-4
Record name 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZW He, Q Zhang, CX Li, HT Han, Y Lu - Chinese Journal of Polymer …, 2022 - Springer
Three alternating conjugated polymers, namely PFTP, PCzTP, and PSiTP, which combine a thieno [3, 4-b] pyrazine (TP) unit with different benzene-based donor units such as 9, 9-…
Number of citations: 12 link.springer.com
J Ahner, J Nowotny, US Schubert… - Designed Monomers …, 2017 - Taylor & Francis
The synthesis and characterization of a novel 2,5-diketopyrrolo[3,4-c]pyrrole(DPP)-based accepting building block with the scheme DPP-neutral small linker-DPP (Bi-DPP) is presented, …
Number of citations: 1 www.tandfonline.com
Y Bai - 2020 - search.proquest.com
Renewable energy to replace fossil fuels are urgently required to meet the energy demands of our societies. Solardriven water splitting represents a possible approach of storing solar …
Number of citations: 5 search.proquest.com

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